(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
This compound belongs to the 8-azabicyclo[3.2.1]octane carboxamide class, characterized by a bicyclic scaffold with stereospecific substitutions. The (1R,3s,5S)-configured molecule features a pyridin-2-yloxy group at position 3 and a 3,5-dimethoxyphenyl carboxamide moiety.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-26-17-9-14(10-18(13-17)27-2)23-21(25)24-15-6-7-16(24)12-19(11-15)28-20-5-3-4-8-22-20/h3-5,8-10,13,15-16,19H,6-7,11-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWNHRVPWOGGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the Pyridin-2-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the bicyclic core with pyridin-2-ol under basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Receptor Binding: Its structure allows it to bind to specific receptors, making it useful in studying receptor-ligand interactions.
Medicine
Drug Development: The compound’s potential as a pharmacophore makes it a candidate for the development of new therapeutic agents.
Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Polymer Production: Its structure may be utilized in the production of specialized polymers with unique properties.
Mechanism of Action
The mechanism by which (1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and physicochemical properties of the target compound and its analogues:
Key Observations from Structural Comparisons
Substituent at Position 3: The pyridin-2-yloxy group in the target compound and compound introduces a heteroaromatic ring, which may engage in π-π stacking or hydrogen bonding with biological targets. Stereochemical Variations: The target compound’s (3s) configuration differs from the (3r) configuration in sulfonamide derivatives like , which could lead to divergent binding modes .
Aryl Group Modifications :
- The 3,5-dimethoxyphenyl group (target compound and ) provides electron-donating methoxy groups, enhancing metabolic stability compared to 4-trifluoromethylphenyl (), which adds electron-withdrawing effects .
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., ) often exhibit higher acidity and improved target engagement compared to carboxamides due to the sulfonyl group’s electron-withdrawing nature .
Implications for Structure-Activity Relationships (SAR)
- Pyridin-2-yloxy vs. p-Tolyloxy : and highlight that replacing pyridin-2-yloxy with p-tolyloxy (e.g., compound 34 in ) reduces polarity, which may optimize CNS penetration .
- Methoxy vs. Trifluoromethyl : The 3,5-dimethoxyphenyl group (target compound) likely improves solubility over the 4-trifluoromethylphenyl group (), but the latter offers resistance to oxidative metabolism .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?
Answer:
The synthesis of azabicyclo derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. For similar compounds, methods such as column chromatography (using chloroform/methanol gradients) and crystallization from acetone have been employed to achieve high purity (>95%) . Key steps include:
- Amide coupling : Use of carbodiimide-based reagents for introducing the carboxamide moiety.
- Stereochemical control : Chiral resolution via recrystallization or chiral stationary-phase HPLC to maintain the (1R,3s,5S) configuration.
- Purity optimization : Post-synthesis purification via silica gel chromatography, followed by NMR and LC-MS validation to confirm structural integrity .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
A combination of 1H/13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) is essential:
- NMR : Assigns proton environments (e.g., pyridin-2-yloxy protons at δ 7.5–8.5 ppm) and confirms stereochemistry .
- IR : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for related azabicyclo compounds (e.g., monoclinic crystal system, space group P21/c) .
Basic: How does the compound’s stability vary under different storage or formulation conditions?
Answer:
Stability studies on analogous compounds reveal:
- Thermal stability : Decomposition above 150°C; store at –20°C in inert atmospheres to prevent oxidation.
- pH sensitivity : Hydrolysis of the carboxamide group occurs in strongly acidic/basic conditions (pH <3 or >10).
- Formulation compatibility : Excipients like lactose or cellulose derivatives are preferred over reactive additives (e.g., polyvinylpyrrolidone) to avoid destabilization .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
SAR for azabicyclo derivatives highlights:
- Pyridinyloxy substitution : The 2-pyridinyloxy group enhances receptor binding affinity compared to 3- or 4-substituted analogs .
- Methoxy positioning : 3,5-Dimethoxyphenyl groups improve metabolic stability by reducing CYP450-mediated oxidation .
- Bicyclic core rigidity : The 8-azabicyclo[3.2.1]octane scaffold restricts conformational flexibility, optimizing target engagement .
Advanced: What computational strategies are used to predict binding modes and pharmacokinetics?
Answer:
- Docking simulations : Molecular docking with AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs or kinases).
- MD simulations : Nanosecond-scale simulations assess stability of ligand-receptor complexes in explicit solvent.
- ADMET prediction : Tools like SwissADME or pkCSM estimate logP (2.5–3.5), BBB permeability, and CYP inhibition risks .
Advanced: How should contradictory biological activity data be resolved?
Answer:
Discrepancies in activity data (e.g., IC50 variability) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. CHO). Validate using standardized protocols.
- Isomer contamination : Chiral impurities >2% can skew results. Re-evaluate purity via chiral HPLC .
- Target polymorphism : Screen for genetic variants in receptor isoforms across experimental models .
Advanced: What challenges exist in formulating this compound for in vivo studies?
Answer:
Key challenges include:
- Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates use of co-solvents (e.g., PEG-400) or nanocarriers .
- Bioavailability : First-pass metabolism via hepatic CYP3A4; consider prodrug strategies (e.g., esterification of the carboxamide) .
- Excipient compatibility : Avoid surfactants like polysorbate 80, which may degrade the bicyclic core under stress conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
